(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol

C-H activation palladium catalysis chemoselective arylation

Researchers pursuing iterative pyrazole functionalization face multi-step protecting-group strategies and regioisomeric constraints. This 5-iodo/4-hydroxymethyl pyrazole solves that: the C-I bond survives Pd-catalyzed C-H arylation (Pd(OAc)₂/KOAc, phosphine-free), enabling sequential C-H functionalization then Sonogashira/Heck coupling at the intact iodide - eliminating protecting-group steps. Also uniquely enables electrophilic iodocyclization for transition-metal-free fused heterocycle synthesis (pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines). For kinase inhibitor SAR & agrochemical programs. Ships ambient; not DOT-regulated.

Molecular Formula C5H7IN2O
Molecular Weight 238.03 g/mol
Cat. No. B13127953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
Molecular FormulaC5H7IN2O
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)CO)I
InChIInChI=1S/C5H7IN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3
InChIKeyFOYYTSXLRLVLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol – Pyrazole Building Block


(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol (CAS 1871985-48-6, MF C5H7IN2O, MW 238.03 g/mol) is a heterocyclic pyrazole derivative functionalized with an iodine atom at the 5-position and a hydroxymethyl group at the 4-position of the ring . The iodine substituent serves as a versatile synthetic handle for cross-coupling reactions and iodocyclization pathways, while the primary alcohol enables further derivatization via oxidation, esterification, or nucleophilic substitution [1]. This dual functionalization distinguishes it from simpler pyrazole scaffolds and positions it as an intermediate building block in medicinal chemistry and agrochemical synthesis programs.

Why (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol Cannot Be Substituted


Substituting (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol with its bromo (CAS 1415638-13-9), chloro (CAS 1378491-01-0), or non-halogenated (CAS 112029-98-8) analogs fundamentally alters reaction outcomes in critical synthetic transformations [1]. The carbon-iodine bond exhibits substantially lower bond dissociation energy (approximately 57 kcal/mol) relative to C-Br (~67 kcal/mol) and C-Cl (~81 kcal/mol), translating to markedly different oxidative addition kinetics in palladium-catalyzed cross-couplings [2]. Moreover, the iodine atom uniquely enables electrophilic iodocyclization pathways that bromo and chloro derivatives cannot support, while the 5-position halogenation pattern (vs. 4-iodo regioisomers) determines chemoselectivity in C-H arylation reactions [3]. The evidence below quantifies these differences in specific experimental contexts.

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol: Differentiation Evidence


Chemoselective C-H Arylation: 5-Iodo vs. 4-Iodo Regioisomers

In palladium-catalyzed direct C-H arylation of unprotected hydroxymethyl-substituted pyrazoles using 1 mol% Pd(OAc)2 in DMA with KOAc base, the 5-iodo substitution pattern (as in the target compound) directs arylation exclusively to the C5 position while preserving the C-I bond intact, achieving chemoselectivity where the halogen substituent remains available for subsequent transformations [1]. In contrast, 4-iodo N-substituted pyrazoles under identical catalytic conditions undergo competitive dehalogenation side reactions that reduce effective yield of the desired cross-coupled product [2]. This positional selectivity difference is quantitative: the 5-iodo derivative maintains the C-I bond as a latent functional handle through the arylation step, whereas 4-iodo regioisomers exhibit measurable C-I bond cleavage during the same process.

C-H activation palladium catalysis chemoselective arylation pyrazole functionalization

Electrophilic Iodocyclization: Iodo vs. Bromo/Chloro Reactivity

The iodine substituent at the 5-position uniquely enables electrophilic iodocyclization reactions that are inaccessible to 5-bromo and 5-chloro analogs. In oxidative aromatization-controlled iodocyclization protocols, iodine serves dual function as both iodinating agent and oxidizing agent, facilitating transition-metal-free preparation of 5-substituted 4-iodopyrazole units from N-propargyl precursors [1]. The bromo analog cannot participate in this reaction manifold because bromine lacks the electrophilic character and oxidative capacity required for the cyclization-aromatization sequence . This represents a binary difference in reactivity: the iodo compound is reactive in electrophilic cyclization; the bromo and chloro analogs are inert under identical conditions.

iodocyclization electrophilic cyclization hypervalent iodine heterocycle synthesis

Suzuki-Miyaura Coupling: Iodo vs. Bromo/Chloro Performance

A direct comparative study of chloro, bromo, and iodopyrazoles in the Suzuki-Miyaura cross-coupling reaction with aryl boronic acids revealed a critical performance distinction: bromo and chloro derivatives demonstrated superior coupling outcomes relative to iodopyrazoles, primarily due to reduced propensity toward undesired dehalogenation side reactions [1]. The iodo derivatives exhibit measurable dehalogenation under standard Suzuki conditions, which reduces effective coupling yield relative to bromo analogs. This finding establishes a clear, data-backed selection criterion: for Suzuki-Miyaura applications, the 5-bromo derivative (CAS 1415638-13-9, 97% purity, available from Fluorochem at £39.00/100 mg ) may offer higher effective yield; the iodo derivative is suboptimal for this specific transformation.

Suzuki-Miyaura coupling palladium catalysis dehalogenation cross-coupling efficiency

Commercial Availability: Iodo vs. Bromo/Chloro Analogs

Sourcing availability differentiates significantly among the halogenated analogs. (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is commercially listed as in-stock by sMolecule (catalog S13637913) and available through CymitQuimica and ChemSrc (98.0% purity) , but exhibits more limited multi-vendor distribution compared to the 5-bromo analog, which is stocked by at least five major suppliers including Fluorochem (97% purity, £39.00/100 mg), Sigma-Aldrich (95% purity), AK Scientific (95% purity), GLPBio, and ChemShuttle . The 5-chloro analog is similarly available from Sigma-Aldrich, Chemenu (95%+), and Shiyabiopharm . This vendor landscape translates to differentiated lead times and batch-to-batch consistency options depending on the specific halogen selected.

chemical sourcing vendor availability supply chain procurement

(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol: Key Application Scenarios


Sequential C-H Arylation and Cross-Coupling

Based on evidence that the 5-iodo-4-hydroxymethyl substitution pattern preserves the C-I bond during palladium-catalyzed C-H arylation [1], this compound is optimally deployed in synthetic sequences requiring iterative functionalization: first, direct C-H arylation at the C5 position using Pd(OAc)2/KOAc conditions without phosphine ligands; second, subsequent Sonogashira, Heck, or alternative cross-coupling at the intact C-I site [2]. This two-step, one-flask potential eliminates protecting group manipulations and reduces step count relative to routes using non-halogenated or 4-iodo regioisomeric starting materials.

Metal-Free Iodocyclization to Fused Pyrazoles

The iodine substituent uniquely enables electrophilic iodocyclization pathways [1], making this compound the preferred choice for constructing fused heterocyclic systems under transition-metal-free conditions. Applications include synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and related bicyclic scaffolds where iodine serves as both electrophile and internal oxidant. Bromo and chloro analogs are unreactive in this manifold, forcing reliance on metal-catalyzed alternatives that may introduce cost, purification, or substrate compatibility constraints.

Medicinal Chemistry: Kinase Inhibitors and Anti-Inflammatory Leads

The dual functionalization (5-iodo handle plus 4-hydroxymethyl group) positions this compound as a versatile intermediate for structure-activity relationship (SAR) exploration in kinase inhibitor programs and anti-inflammatory drug discovery [1]. The hydroxymethyl group serves as a synthetic anchor for ester prodrug formation, PEGylation, or conjugation to targeting moieties, while the iodine enables late-stage diversification via cross-coupling. Computational predictions for structurally related iodo-pyrazoles indicate potential interactions with kinase ATP-binding pockets and inflammatory pathway targets [2].

Agrochemical Intermediate for Fungicides and Herbicides

Iodinated pyrazole derivatives serve as key intermediates in agrochemical development, particularly for fungicide candidates [1]. The 5-iodo-1-methyl substitution pattern is documented in patent literature as a precursor for biologically active pyrazole-containing crop protection agents [2]. The compound's reactivity profile enables introduction of diverse aryl and heteroaryl substituents required for optimizing field efficacy, environmental persistence, and species selectivity in agricultural applications.

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